molecular formula C13H18N2O3S B2489741 N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide CAS No. 941915-80-6

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide

Cat. No.: B2489741
CAS No.: 941915-80-6
M. Wt: 282.36
InChI Key: PLDFNBLBRMVZQM-UHFFFAOYSA-N
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Description

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide is a synthetic organic compound that belongs to the class of tetrahydroquinoline derivatives. This compound is characterized by the presence of an acetyl group at the nitrogen atom and an ethanesulfonamide group at the 6-position of the tetrahydroquinoline ring. Tetrahydroquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide typically involves a multi-step process. One common method includes the following steps:

    Formation of 1-acetyl-1,2,3,4-tetrahydroquinoline: This can be achieved through the condensation of aniline with acetaldehyde, followed by cyclization and reduction.

    Introduction of the ethanesulfonamide group: The 6-position of the tetrahydroquinoline ring can be functionalized by reacting with ethanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The ethanesulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide has been studied for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating neurodegenerative diseases and infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.

    Interacting with receptors: Affecting signal transduction pathways by binding to cellular receptors.

    Modulating gene expression: Influencing the expression of genes related to disease pathways.

Comparison with Similar Compounds

Similar Compounds

    1-acetyl-1,2,3,4-tetrahydroquinoline: A precursor in the synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide.

    N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-chlorobenzenesulfonamide: A similar compound with a chlorobenzenesulfonamide group instead of ethanesulfonamide.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethanesulfonamide group may enhance its solubility and bioavailability compared to other similar compounds.

Properties

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S/c1-3-19(17,18)14-12-6-7-13-11(9-12)5-4-8-15(13)10(2)16/h6-7,9,14H,3-5,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLDFNBLBRMVZQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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